molecular formula C12H20O2 B13368669 (1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol CAS No. 5202-25-5

(1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol

Cat. No.: B13368669
CAS No.: 5202-25-5
M. Wt: 196.29 g/mol
InChI Key: BHYILZSOXKSYCF-GLIMQPGKSA-N
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Description

5,9-Cyclododecadiene-1,2-diol is a chemical compound with the molecular formula C12H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecadiene ring. This compound is known for its unique structure, which includes a twelve-membered ring with two double bonds and two hydroxyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Cyclododecadiene-1,2-diol typically involves the epoxidation of 1,5,9-cyclododecatriene followed by hydrolysis. The epoxidation can be carried out using hydrogen peroxide as the oxidizing agent under phase-transfer catalysis conditions. The catalytic system often includes tungstic acid (H2WO4) and phosphoric acid (H3PO4) in the presence of a phase-transfer catalyst such as [CH3(CH2)7]3CH3N+HSO4−. The reaction is conducted at a temperature of around 50°C, and toluene is used as the solvent .

Industrial Production Methods

Industrial production methods for 5,9-Cyclododecadiene-1,2-diol involve large-scale synthesis using similar epoxidation and hydrolysis processes. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process is optimized for high yield and efficiency, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

5,9-Cyclododecadiene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated diols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through the oxidation of double bonds.

    Saturated Diols: Resulting from the reduction of double bonds.

    Ethers and Esters: Produced through substitution reactions involving the hydroxyl groups.

Scientific Research Applications

5,9-Cyclododecadiene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,9-Cyclododecadiene-1,2-diol involves its interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bonds in the cyclododecadiene ring can participate in addition reactions, leading to the formation of new chemical entities. These interactions are crucial for its applications in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Cyclododecadiene-1,2-diol is unique due to its combination of a twelve-membered ring with two double bonds and two hydroxyl groups. This structure provides it with distinct chemical reactivity and versatility in various applications, making it a valuable compound in both research and industrial settings .

Biological Activity

(1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C₁₂H₂₀O₂
  • Molecular Weight: 196.286 g/mol
  • CAS Number: 5202-25-5

The structure of this compound features a cyclododecadiene backbone with hydroxyl groups at the 1 and 2 positions, contributing to its reactivity and biological interactions .

1. Cytotoxicity and Antitumor Activity

Recent studies have indicated that natural compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The assessment of cytotoxicity is crucial for understanding the compound's potential as an antitumor agent.

Table 1: Cytotoxicity Assays Overview

Assay TypeDescriptionLimitations
MTT AssayMeasures cell viability based on mitochondrial activityMay be affected by the test compound's properties
Colony Forming UnitEvaluates anchorage-independent growthRequires specific cell line conditions
Scratch AssayAssesses cell migration capabilitiesMay not reflect in vivo conditions

In vitro studies often utilize immortalized cell lines to evaluate the cytotoxic effects of compounds like this compound. These assays help in determining the compound's potential mechanisms of action against tumor cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have shown:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells through various signaling pathways.
  • Modulation of glucose metabolism , which may be relevant for cancer metabolism .

Case Studies and Research Findings

Research has focused on evaluating the biological activity of related compounds in various contexts:

  • A study highlighted the role of cyclododecadienes in modulating insulin signaling pathways. This could provide insights into potential antidiabetic properties alongside their anticancer effects.
  • Another investigation explored the cytotoxic effects of similar compounds on different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Properties

CAS No.

5202-25-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(5Z,9Z)-cyclododeca-5,9-diene-1,2-diol

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4-

InChI Key

BHYILZSOXKSYCF-GLIMQPGKSA-N

Isomeric SMILES

C1/C=C\CCC(C(CC/C=C\C1)O)O

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O

Origin of Product

United States

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